molecular formula C10H11NOSe B14257839 2-Azetidinone, 4-[(phenylmethyl)seleno]- CAS No. 359865-70-6

2-Azetidinone, 4-[(phenylmethyl)seleno]-

Cat. No.: B14257839
CAS No.: 359865-70-6
M. Wt: 240.17 g/mol
InChI Key: JFWUEBNHACKRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azetidinone, 4-[(phenylmethyl)seleno]- is a chemical compound that belongs to the class of azetidinones, which are four-membered lactams. This compound is characterized by the presence of a seleno group attached to the azetidinone ring, making it unique in its chemical structure and properties.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinone, 4-[(phenylmethyl)seleno]- undergoes various types of chemical reactions, including:

    Oxidation: The seleno group can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the seleno group to selenide.

    Substitution: The compound can undergo nucleophilic substitution reactions at the seleno group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions include selenoxide derivatives, selenides, and substituted azetidinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Azetidinone, 4-[(phenylmethyl)seleno]- has several scientific research applications:

Properties

CAS No.

359865-70-6

Molecular Formula

C10H11NOSe

Molecular Weight

240.17 g/mol

IUPAC Name

4-benzylselanylazetidin-2-one

InChI

InChI=1S/C10H11NOSe/c12-9-6-10(11-9)13-7-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)

InChI Key

JFWUEBNHACKRTL-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)[Se]CC2=CC=CC=C2

Origin of Product

United States

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